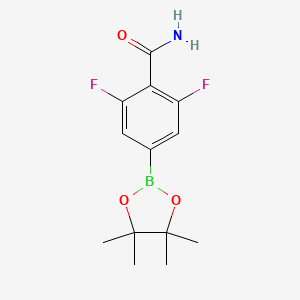

4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester

Description

Properties

IUPAC Name |

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF2NO3/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)10(11(17)18)9(16)6-7/h5-6H,1-4H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZDBQKZAWFMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Fluorinated Arylboronic Esters

Arylboronic acids and their corresponding pinacol esters are foundational reagents in synthetic organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of a vast array of organic molecules, including many active pharmaceutical ingredients (APIs). The pinacol ester form offers enhanced stability and ease of handling compared to the corresponding boronic acid, making it a preferred reagent in many synthetic applications.[1]

The introduction of fluorine atoms into organic molecules can profoundly influence their biological properties. The high electronegativity and small size of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoro substitution pattern, as seen in the title compound, is a common strategy to fine-tune these properties. Furthermore, the carbamoyl group is a versatile functional handle that can participate in hydrogen bonding interactions and serve as a precursor for other functional groups. The combination of these features in 4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester makes it a highly sought-after building block for the synthesis of novel compounds with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆BF₂NO₃ | ChemDraw |

| Molecular Weight | 283.08 g/mol | ChemDraw |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF) | Predicted |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids and bases | Inferred |

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step sequence starting from a readily available difluorinated aromatic precursor. A common synthetic strategy is the Miyaura borylation, which utilizes a palladium catalyst to couple an aryl halide with a boron source, typically bis(pinacolato)diboron (B₂pin₂).

Synthetic Workflow

A plausible synthetic route is outlined below. The key transformation is the palladium-catalyzed borylation of a suitable aryl halide.

Caption: A representative synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established literature procedures for similar transformations and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-2,6-difluorobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane via syringe. To this suspension, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR are essential for confirming the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the amide and the B-O bonds.

Core Applications in Drug Discovery and Materials Science

The primary application of this compound is as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of biaryl and heteroaryl-aryl structures, which are prevalent motifs in many biologically active compounds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like our title compound) and an organic halide or triflate.[2] The reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of coupling partners.

Caption: Generalized scheme of the Suzuki-Miyaura cross-coupling reaction.

The difluoro substitution pattern ortho to the boronic ester can influence the reaction kinetics and product distribution. The electron-withdrawing nature of the fluorine atoms can affect the transmetalation step of the catalytic cycle. The carbamoyl group provides a site for further chemical modification or can act as a key pharmacophoric element.

Case Study: Kinase Inhibitors

Many kinase inhibitors feature a biaryl core structure. The strategic use of this compound allows for the introduction of a substituted phenyl ring that can engage in crucial interactions within the kinase active site. The difluoro substituents can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. The carbamoyl group can form hydrogen bonds with amino acid residues in the hinge region of the kinase, a common binding motif for this class of drugs.

Trustworthiness and Self-Validating Protocols

The reliability of any synthetic procedure is paramount. The protocols described herein are based on well-established and widely practiced methodologies in organic synthesis. To ensure reproducibility, the following points are critical:

-

Purity of Reagents: Use of high-purity starting materials, solvents, and catalysts is essential.

-

Inert Atmosphere: Organoboron compounds and palladium catalysts can be sensitive to air and moisture. Maintaining an inert atmosphere throughout the reaction is crucial.

-

Reaction Monitoring: Consistent and accurate monitoring of the reaction progress allows for timely quenching and prevents the formation of byproducts.

-

Thorough Characterization: Comprehensive analytical characterization of the final product validates its identity and purity.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its unique combination of functionalities makes it an invaluable tool for the synthesis of complex molecules with tailored properties. As the demand for novel therapeutics and advanced materials continues to grow, the importance of such versatile building blocks will only increase. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this and related compounds, as well as exploring its application in new and exciting areas of chemical science.

References

-

Boron Molecular. 4-cyano-3-fluorophenylboronic acid pinacol ester. [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Thomas, S. P. (2010). The Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 49(45), 8328-8344. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. [Link]

-

MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

-

Wiley Online Library. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]

-

Chemistree. 5-Carbamoyl-2-fluorobenzeneboronic acid pinacol ester, 96%. [Link]

Sources

A Technical Guide to 4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester, a key building block for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental properties, detail a robust synthetic protocol, and illuminate its critical role in modern synthetic chemistry, particularly in the construction of novel pharmaceutical candidates.

Introduction

This compound is a specialized arylboronic ester that has gained prominence as a versatile reagent in organic synthesis. Its structure is distinguished by a benzene ring substituted with a carbamoyl group (-CONH₂), two fluorine atoms, and a pinacolato boronic ester group. This unique combination of functional groups makes it an invaluable tool in the synthesis of complex molecules. The difluorophenyl motif is a widely used bioisostere for a phenyl ring in medicinal chemistry, often enhancing metabolic stability and modulating electronic properties. The carbamoyl group provides a key hydrogen bond donor and acceptor site, crucial for molecular recognition at biological targets. The pinacol ester of the boronic acid offers superior stability and handling characteristics compared to the corresponding free boronic acid, making it ideal for applications such as the Suzuki-Miyaura cross-coupling reaction.[1]

Section 1: Physicochemical Properties

The precise characterization of a chemical reagent is fundamental to its effective application. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₃H₁₅BF₂NO₃ | Based on chemical structure |

| Molecular Weight | 298.07 g/mol | Calculated |

| CAS Number | 1256355-08-3 | Identifier |

| Appearance | White to off-white solid | Typical for crystalline organic solids[2] |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, DMSO, Ethyl Acetate) | Predicted based on structure |

| Stability | More stable than the corresponding boronic acid; handle under inert atmosphere | Pinacol esters are known to be more robust[1][3] |

Section 2: Synthesis and Mechanism

The synthesis of arylboronic acid pinacol esters is most commonly and reliably achieved through the Miyaura borylation reaction.[4][5] This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[5] The choice of this method is based on its high functional group tolerance, which is critical given the presence of the carbamoyl group in the target molecule.[6]

Experimental Protocol: Miyaura Borylation

This protocol describes a self-validating system for the synthesis of the title compound starting from 4-bromo-2,6-difluorobenzamide.

Materials:

-

4-bromo-2,6-difluorobenzamide

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromo-2,6-difluorobenzamide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

-

Solvent and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times. Add anhydrous, degassed 1,4-dioxane via cannula.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Catalytic Cycle Mechanism

The Miyaura borylation follows a well-established catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Section 3: Spectroscopic Characterization

Verification of the synthesized product's identity and purity is paramount. The following table outlines the expected spectroscopic data for this compound.

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ ~7.5-7.8 ppm (t, 2H, Ar-H), ~6.0-7.0 ppm (br s, 2H, -NH₂), 1.35 ppm (s, 12H, pinacol -CH₃) | The aromatic protons will appear as a triplet due to coupling with the two adjacent fluorine atoms. The amide protons are typically broad and may exchange with D₂O. The 12 protons of the four methyl groups on the pinacol ester are equivalent and appear as a sharp singlet. |

| ¹³C NMR | δ ~165 ppm (C=O), ~160-163 ppm (d, J(C-F) ≈ 250 Hz, C-F), ~110-115 ppm (t, J(C-F) ≈ 25 Hz, C-H), ~84 ppm (pinacol C-O), ~25 ppm (pinacol -CH₃) | Shows characteristic signals for the carbamoyl carbon, the carbon atoms directly bonded to fluorine (with large C-F coupling constants), the aromatic C-H carbons, and the pinacol carbons. The carbon attached to boron is often broad and may not be observed. |

| ¹⁹F NMR | A single resonance in the typical aryl-fluoride region (~ -100 to -120 ppm) | The two fluorine atoms are chemically equivalent, resulting in a single peak. |

| HRMS (ESI+) | Calculated for C₁₃H₁₆BF₂NO₃ [M+H]⁺: 299.1141 | High-resolution mass spectrometry provides an exact mass, confirming the elemental composition. |

Section 4: Applications in Drug Discovery and Development

The primary and most powerful application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][7] This reaction is a cornerstone of modern medicinal chemistry, enabling the modular construction of complex molecular architectures from readily available building blocks.[8]

Role in Suzuki-Miyaura Coupling

In a typical Suzuki-Miyaura reaction, this compound serves as the organoboron component, which is coupled with an organic halide or triflate (e.g., an aryl or heteroaryl halide) in the presence of a palladium catalyst and a base.[7][9] This reaction facilitates the creation of biaryl or heteroaryl-aryl structures, which are prevalent motifs in a vast number of approved drugs.

The stability of the pinacol ester makes it particularly suitable for use in high-throughput screening and array synthesis, where reaction robustness and reagent longevity are critical.[3]

Workflow in Fragment-Based Drug Discovery (FBDD)

This building block is highly valuable in lead optimization campaigns, particularly within a fragment-based drug discovery (FBDD) framework. A typical workflow is illustrated below.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Navigating the Procurement of a Niche Building Block: A Technical Guide to 4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester is a highly functionalized arylboronic ester poised for significant applications in medicinal chemistry and materials science. Its unique substitution pattern—featuring a carbamoyl group for hydrogen bonding, difluoro groups for modulating electronic properties and metabolic stability, and a boronic ester for versatile cross-coupling reactions—makes it a valuable, albeit specialized, building block. This guide provides a comprehensive technical overview of its procurement, synthesis, and application, addressing the critical challenge of its limited off-the-shelf availability. We present a practical roadmap for researchers, from identifying the need for this reagent to its successful application in synthesis, emphasizing the strategic importance of custom synthesis and providing actionable protocols.

Introduction: The Strategic Value of a Unique Reagent

The pursuit of novel chemical matter in drug discovery and materials science often hinges on the availability of unique, strategically functionalized building blocks. This compound represents such a reagent. The convergence of three key functional groups onto a single phenyl ring offers a powerful tool for molecular design:

-

Boronic Acid Pinacol Ester: A robust and versatile functional group, stable for purification and storage, yet highly reactive in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1]

-

Difluoro Substitution: The 1,3-difluoro pattern significantly alters the electronic nature of the aromatic ring, lowers the pKa of the boronic acid, and can enhance metabolic stability and binding affinity in a drug discovery context.

-

Carbamoyl Moiety: This group provides a hydrogen bond donor and acceptor, offering a handle for specific molecular interactions and influencing the solubility and physicochemical properties of the final compound.

Despite its clear potential, a thorough investigation of the chemical supplier landscape reveals that This compound is not a standard, off-the-shelf product. This guide, therefore, shifts focus from simple procurement to the strategic acquisition and utilization of this compound via custom synthesis.

Path to Acquisition: The Custom Synthesis Workflow

For specialized reagents like the topic compound, custom synthesis is the most viable route of acquisition. This process involves contracting a specialized chemical synthesis company to prepare the molecule on a fee-for-service basis.

Below is a logical workflow for initiating and managing the custom synthesis of this reagent.

Caption: Workflow for acquiring the target compound via custom synthesis.

Identifying Custom Synthesis Partners

The market for boronic acids is mature, and several companies have deep expertise in their synthesis. While they may not list the target compound in their catalogs, they are well-equipped to produce it.

| Company | Specialization | Service Offered |

| Boron Molecular | Specializes in boronic acid chemistry and translating multi-gram to multi-kilo procedures.[2] | Custom Synthesis |

| Optima Chemical | Manufacturer and distributor of a wide range of boronic acids and esters.[3] | Custom Manufacturing |

| Accio (Supplier Network) | Connects researchers with a global network of verified boronic acid manufacturers.[4] | Sourcing & Custom Synthesis |

When requesting a quote, providing the chemical structure, name, and desired quantity and purity is essential. While a definitive CAS number is not available in public databases for this specific ester, referencing the structure is unambiguous.

Retrosynthetic Analysis & Plausible Synthesis Route

Understanding the likely synthetic pathway is crucial for technical discussions with a custom synthesis provider and for assessing the feasibility and cost. The most common and industrially scalable method for preparing arylboronic acid pinacol esters is the palladium-catalyzed Miyaura borylation.

A plausible retrosynthesis is outlined below:

Sources

- 1. WO2004076467A1 - Preparation of diboronic esters - Google Patents [patents.google.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. Boronic Acid Manufacturer and Distributor | Custom Chemical Manufacturer - Toll Manufacturing | Optima Chem [optimachem.com]

- 4. Top Boronic Acids Manufacturer | Verified Global Suppliers List [accio.com]

Methodological & Application

Application Notes and Protocols for 4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester

Introduction: A Versatile Building Block in Modern Drug Discovery

4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester is a key building block in medicinal chemistry and materials science. Its unique trifunctional nature—a boronic ester for cross-coupling, a carbamoyl group for hydrogen bonding interactions, and difluoro-substitution for modulating electronic properties and metabolic stability—makes it a highly sought-after reagent for the synthesis of complex organic molecules. Boronic acids and their pinacol esters are fundamental partners in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for carbon-carbon bond formation.[1] The electron-withdrawing nature of the carbamoyl and difluoro substituents on the phenyl ring influences the reactivity of the boronic ester, a critical consideration in reaction design.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be robust and adaptable, with detailed explanations of the underlying chemical principles to empower users to optimize conditions for their specific needs.

Synthesis of this compound

The most common and practical laboratory synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction. This palladium-catalyzed reaction utilizes an aryl halide as the starting material and bis(pinacolato)diboron (B₂pin₂) as the boron source.

Exemplary Protocol: Miyaura Borylation of 4-Bromo-2,6-difluorobenzamide

This protocol describes the synthesis of the title compound from a commercially available or readily synthesized starting material, 4-bromo-2,6-difluorobenzamide.

Reaction Scheme:

Materials:

-

4-Bromo-2,6-difluorobenzamide

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment

Step-by-Step Protocol:

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,6-difluorobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

-

Solvent and Degassing: Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the starting material. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a white to off-white solid.

Rationale for Reagent Selection:

-

Palladium Catalyst (Pd(dppf)Cl₂): This is a robust and commonly used catalyst for Miyaura borylation reactions due to its high efficiency and functional group tolerance.

-

Base (Potassium Acetate): A moderately weak base like KOAc is often sufficient for Miyaura borylations and is compatible with a wide range of functional groups.

-

Solvent (1,4-Dioxane): Dioxane is a common solvent for these reactions due to its ability to dissolve the reagents and its relatively high boiling point.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The electron-deficient nature of this boronic ester can influence its reactivity, and careful selection of the catalyst, base, and solvent system is crucial for achieving high yields.

Exemplary Protocol: Coupling with an Aryl Bromide

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reaction Scheme:

Materials:

-

This compound

-

Aryl bromide (Ar-Br)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos)

-

Aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) solution

-

A solvent system such as 1,4-dioxane/water or toluene/ethanol/water

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment

Step-by-Step Protocol:

-

Inert Atmosphere: To a dry reaction vessel, add this compound (1.2 eq) and the aryl bromide (1.0 eq).

-

Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the base (e.g., solid K₃PO₄, 2.0-3.0 eq).

-

Solvent and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient boronic esters, more electron-rich and bulky phosphine ligands like SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ can enhance the rate of transmetalation, a key step in the catalytic cycle.

-

Base Selection: An aqueous inorganic base such as Na₂CO₃ or K₃PO₄ is essential. The base activates the boronic ester for transmetalation to the palladium center.[2]

-

Solvent System: A mixture of an organic solvent and water is typically used. Water is necessary for the activation of the boronic ester by the base.[2]

Data Presentation

Table 1: Recommended Screening Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition 1 (Standard) | Condition 2 (For challenging substrates) | Condition 3 (Mild conditions) |

| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%) | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2 eq) | K₃PO₄ (3 eq) | Na₂CO₃ (2 eq) |

| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF/H₂O (4:1) |

| Temperature | 90 °C | 100 °C | 65 °C |

Experimental Workflow and Mechanistic Overview

Miyaura Borylation Workflow

Caption: Workflow for the synthesis of this compound.

Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling reaction: mechanism, catalyst selection, and limitations. Chemical Society Reviews, 2014 , 43 (1), 412-443. [Link]

-

Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 2016 , 352 (6283), 329-332. [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Biaryl Amides Utilizing 4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester

Introduction: The Strategic Importance of Fluorinated Biaryl Amides in Modern Drug Discovery

The biaryl amide structural motif is a cornerstone in contemporary medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents. The strategic incorporation of fluorine atoms into these scaffolds offers medicinal chemists a powerful tool to modulate a range of critical drug-like properties, including metabolic stability, membrane permeability, and binding affinity. The specific reagent, 4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester, provides a direct and efficient route to introduce a fluorinated, amide-bearing phenyl ring, a substructure of significant interest in the development of novel therapeutics. This document provides a comprehensive guide to the application of this versatile building block in the synthesis of biaryl amides via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[1] It involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][2] The catalytic cycle, illustrated below, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[2] For many applications, aryl bromides offer a good balance of reactivity and stability.

-

Transmetalation: This is the key bond-forming step where the organic group from the boronic ester is transferred to the palladium center. For this to occur, the boronate must be activated by a base (e.g., K₂CO₃, CsF).[3][4] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group (Ar²) to the palladium, displacing the halide.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center are eliminated to form the desired biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the efficiency and outcome of the reaction. For electron-deficient boronic esters such as this compound, careful optimization of these parameters is key to achieving high yields.

Experimental Protocol: Synthesis of a Representative Biaryl Amide

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the chosen aryl bromide (1.2 equiv), [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 equiv), and potassium carbonate (3.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be a suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl amide.

Data Presentation: Key Reaction Parameters

The optimal conditions for the Suzuki-Miyaura coupling can vary depending on the specific substrates used. The following table provides a general overview of key parameters and their typical ranges.

| Parameter | Typical Range/Options | Rationale/Considerations |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(dppf)Cl₂ is often effective for a broad range of substrates due to the bite angle and electronic properties of the dppf ligand. |

| Ligand (if using Pd source like Pd₂(dba)₃) | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, especially for less reactive aryl chlorides.[5] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | A stronger base may be required for less reactive coupling partners. CsF can be particularly effective with boronic esters.[6] |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | The presence of water is often necessary for the hydrolysis of the boronic ester and to facilitate the formation of the 'ate' complex. |

| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, especially with electron-deficient boronic esters. |

| Equivalents of Boronic Ester | 1.0 - 1.5 equiv | A slight excess of the boronic ester can help to ensure complete consumption of the more valuable aryl halide. |

Troubleshooting and Field-Proven Insights

-

Low or No Conversion: If the reaction fails to proceed, consider increasing the temperature, using a stronger base (e.g., K₃PO₄ or Cs₂CO₃), or employing a more active catalyst/ligand system. Ensure that the reaction was performed under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.

-

Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic ester, leading to the formation of the corresponding arene. This can be minimized by using rigorously degassed solvents and ensuring a sufficiently active catalytic system to promote the desired cross-coupling over this side reaction.

-

Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic ester or two molecules of the aryl halide can occur. This is often a sign of a slow transmetalation step. Adjusting the ligand or base may help to mitigate this issue.

-

Purification Challenges: The amide functionality in the product can sometimes lead to streaking on silica gel during chromatography. Using a solvent system with a small amount of a polar modifier like methanol can improve the separation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of fluorinated biaryl amides. The Suzuki-Miyaura cross-coupling reaction provides a robust and reliable method for its incorporation into complex molecular scaffolds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access a wide range of novel compounds with potential applications in drug discovery and development.

References

-

Amatore, C., Le Duc, G., & Jutand, A. (2013). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 19(30), 10082-10093. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. Retrieved from [Link]

-

Wang, L., He, W., & Yu, Z. (2014). Direct synthesis of arylboronic pinacol esters from arylamines. Chemical Communications, 50(15), 1846-1848. Retrieved from [Link]

-

Shang, M., Wang, X., & Zhang, S. L. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Shaikh, S. A. L. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Retrieved from [Link]

-

Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818. Retrieved from [Link]

-

Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan–Evans–Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(10), 3942-3950. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

-

Al-Masum, M., & Al-Ghamdi, A. (2011). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Retrieved from [Link]

-

Smith, A. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Retrieved from [Link]

-

Neto, B. A. D., & da Silva, A. C. M. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3075. Retrieved from [Link]

-

Doucet, H., & Santelli, M. (2008). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Journal of Heterocyclic Chemistry, 45(2), 321-332. Retrieved from [Link]

-

Darses, S., & Genet, J. P. (2003). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 68(12), 4837-4843. Retrieved from [Link]

-

Johansson, H. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Retrieved from [Link]

-

Wang, L., He, W., & Yu, Z. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. The Royal Society of Chemistry. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

-

Le, V. T., & G. A. Molander. (2021). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 86(20), 14112–14123. Retrieved from [Link]

-

Zhang, W., et al. (2023). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters, 25(4), 648–653. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of 4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester in Modern Drug Discovery

Introduction: The Ascendancy of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of contemporary medicinal chemistry.[1] This approach is highly valued for its capacity to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] The difluorophenyl motif, in particular, is a prevalent feature in numerous successful therapeutic agents. Consequently, the precise and efficient synthesis of these fluorinated structures presents a significant challenge for process chemists and drug developers. In this context, 4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester has emerged as a pivotal building block. It provides a stable, versatile, and highly reactive precursor for introducing the 4-carbamoyl-3,5-difluorophenyl group through robust cross-coupling methodologies.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this compound in pharmaceutical synthesis. We will explore its properties, reaction mechanisms, and provide field-tested protocols to facilitate successful and reproducible results.

Physicochemical Properties and Structural Advantages

This compound is a white to off-white solid that is generally stable under standard laboratory conditions. The pinacol ester group offers several benefits over the corresponding free boronic acid, including improved stability in the presence of air and moisture, which simplifies its handling and storage. This enhanced stability also mitigates premature decomposition and side reactions like protodeboronation, resulting in higher yields and purer products in cross-coupling reactions.[2]

| Property | Value |

| Molecular Formula | C₁₃H₁₆BF₂NO₃ |

| Molecular Weight | 283.08 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents (e.g., dioxane, THF, DMF) |

| Stability | Generally stable to air and moisture, less prone to protodeboronation than the corresponding boronic acid.[2] |

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The principal application of this compound lies within the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This potent carbon-carbon bond-forming reaction enables the efficient coupling of the boronic ester with a diverse array of aryl or heteroaryl halides and triflates.[3][4][5] The electron-withdrawing properties of the fluorine atoms and the carbamoyl group can modulate the electronic characteristics of the boronic ester, thereby influencing its reactivity within the catalytic cycle.[6]

Reaction Mechanism Overview

The widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a reliable starting point for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials and Reagents

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.04 equiv) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base (2.0 equiv)

-

1,4-Dioxane (or another suitable solvent)

-

Water

-

Nitrogen or Argon source for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Experimental Workflow

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound, the aryl bromide, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[7]

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure desired product.

Expert Insights and Troubleshooting

-

Choice of Base: The selection of a suitable base is critical for the reaction's success. While inorganic bases like potassium carbonate are commonly employed, organic bases such as triethylamine may be more appropriate in certain instances. The base not only facilitates the transmetalation step but can also impact the stability of the catalyst and substrates.

-

Ligand Selection: The phosphine ligand plays a vital role in stabilizing the palladium catalyst and modulating its reactivity. Although triphenylphosphine is a frequent choice, more electron-rich and sterically hindered ligands, such as Buchwald's biarylphosphine ligands, can often yield superior results, particularly with challenging substrates.

-

Solvent System: A mixture of an organic solvent and water is often utilized. Water is necessary to dissolve the inorganic base and promote the formation of the active boronate species. Common solvent systems include dioxane/water, THF/water, and toluene/water.[8]

-

Troubleshooting Low Yields: If low yields are encountered, consider the following:

-

Incomplete Degassing: Oxygen can deactivate the palladium catalyst, leading to side reactions like the homocoupling of boronic acids.[7][9] Ensure thorough degassing of the solvent and reaction mixture.[7]

-

Catalyst Decomposition: The palladium catalyst may be decomposing at the reaction temperature. Consider employing a more stable pre-catalyst or a different ligand.

-

Substrate Reactivity: Some aryl halides exhibit lower reactivity. For aryl chlorides, more active catalyst systems are typically necessary.[10]

-

Protodeboronation: The boronic ester may be undergoing protodeboronation (cleavage of the C-B bond by a proton source).[2] Ensure anhydrous conditions (if a non-aqueous system is used) and that the base is not excessively strong.

-

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your findings, the following self-validating practices are recommended:

-

Characterization of the Final Product: Thoroughly characterize the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

-

Consistency Check: Perform the reaction on a small scale multiple times to confirm the reproducibility of the results before scaling up.

-

Blank Reaction: Conduct a blank reaction without the palladium catalyst to verify that the observed product formation is indeed palladium-catalyzed.

By adhering to these protocols and best practices, researchers can confidently and effectively employ this compound as a valuable intermediate in the synthesis of novel pharmaceutical agents.

References

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

-

Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. [Link]

-

4-(3-(3-fluoro-4-(methylcarbamoyl)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzoic acid - Daicel Pharma Standards. [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - NIH. [Link]

-

Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid - MDPI. [Link]

-

Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | Request PDF - ResearchGate. [Link]

-

Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. [Link]

-

Supporting Information 22-01-15 - The Royal Society of Chemistry. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. [Link]

-

2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]

-

Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation - American Chemical Society. [Link]

-

Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed. [Link]

-

Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... | Download Scientific Diagram - ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: One-Pot Synthesis of Novel Biaryl-Fused Heterocycles via Sequential Suzuki-Miyaura Coupling and Intramolecular C-H Amination

Abstract

This application note details a robust, one-pot methodology for the synthesis of complex heterocyclic scaffolds, leveraging the versatile reactivity of 4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester. The protocol employs a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an intramolecular Buchwald-Hartwig C-H amination. This efficient, tandem approach avoids the isolation of intermediates, thereby reducing waste, saving time, and improving overall yield. The described workflow is particularly relevant for the rapid generation of molecular libraries in drug discovery and medicinal chemistry, where the targeted biaryl-fused heterocycles are privileged structures.

Introduction: The Strategic Advantage of One-Pot Sequential Reactions

Modern synthetic chemistry, particularly in the pharmaceutical industry, prioritizes efficiency, sustainability, and the rapid generation of molecular complexity.[1] One-pot tandem or sequential reactions, where multiple transformations occur in a single reaction vessel, are a cornerstone of this philosophy.[1][2][3] By eliminating the need for intermediate purification steps, these processes significantly enhance operational efficiency and align with the principles of green chemistry.[2][3]

The Suzuki-Miyaura cross-coupling is one of the most powerful and widely practiced C-C bond-forming reactions, celebrated for its mild conditions and broad functional group tolerance.[4][5] Arylboronic acid pinacol esters are favored reagents due to their stability, ease of handling, and commercial availability.[4][5] The subject of this note, this compound, is a valuable building block. The difluoro substitution pattern can enhance metabolic stability and modulate pKa, while the carbamoyl group provides a key hydrogen bond donor/acceptor site, making it an attractive component for bioactive molecules.

This guide outlines a protocol that first utilizes this boronic ester in a Suzuki-Miyaura coupling with a suitably functionalized halo-aromatic partner. The resulting biaryl intermediate is then subjected to an intramolecular C-H amination in the same pot to construct a fused heterocyclic system, a common motif in kinase inhibitors and other therapeutic agents.[6][7]

The Synthetic Strategy: A Sequential Palladium-Catalyzed Approach

The overall strategy involves a two-stage, one-pot process catalyzed by a single palladium source.

-

Stage 1: Suzuki-Miyaura Cross-Coupling. this compound is coupled with a halo-aromatic substrate (e.g., 2-bromo-N-methylaniline) to form a biaryl intermediate.

-

Stage 2: Intramolecular Buchwald-Hartwig Amination. Upon completion of the first stage, a stronger base is introduced to facilitate the intramolecular C-H amination/cyclization, leading to the formation of the final fused heterocyclic product.

The choice of catalyst, ligands, and bases is critical for the success of this sequential reaction, as the conditions must be compatible with both catalytic cycles.

Diagram 1: Overall One-Pot Synthetic Workflow This diagram illustrates the sequential nature of the one-pot reaction, from starting materials to the final heterocyclic product without isolation of the biaryl intermediate.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should optimize conditions for their specific substrates.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| This compound | >97% | Commercial | Store under inert atmosphere. |

| 2-Bromo-N-methylaniline | >98% | Commercial | |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | >98% | Commercial | A versatile catalyst for both coupling types. |

| Potassium Carbonate (K₂CO₃) | >99% | Commercial | Anhydrous, ground to a fine powder. Base for Suzuki coupling. |

| Sodium tert-butoxide (NaOtBu) | >97% | Commercial | Highly hygroscopic. Base for C-H amination. Handle in a glovebox. |

| 1,4-Dioxane | Anhydrous | Commercial | Degas thoroughly before use. |

| Toluene | Anhydrous | Commercial | Degas thoroughly before use. |

Step-by-Step Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). NaOtBu is corrosive and moisture-sensitive.

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq).

-

Add 2-bromo-N-methylaniline (1.05 mmol, 1.05 eq).

-

Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

-

Add finely powdered K₂CO₃ (2.5 mmol, 2.5 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

-

Stage 1: Suzuki-Miyaura Coupling:

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Stir the mixture at 90 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Once the starting materials are consumed, cool the reaction mixture to room temperature.

-

-

Stage 2: Intramolecular C-H Amination:

-

Under a positive flow of inert gas, carefully add sodium tert-butoxide (2.0 mmol, 2.0 eq). Note: The addition of the stronger base is crucial for the deprotonation step in the Buchwald-Hartwig catalytic cycle.

-

Add degassed anhydrous toluene (5 mL) to aid in solubility and achieve higher temperatures.

-

Heat the reaction mixture to 110 °C.

-

Monitor the formation of the cyclized product by TLC or LC-MS. This stage is typically complete in 12-18 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired fused heterocycle.

-

Mechanistic Considerations

The success of this one-pot sequence relies on the compatibility of the two distinct palladium-catalyzed cycles.

Diagram 2: Simplified Catalytic Cycles This diagram outlines the key steps in the sequential Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles occurring in the same pot.

Caption: The Pd(0) species regenerated from the Suzuki cycle initiates the intramolecular C-H amination cycle upon addition of a stronger base.

-

Suzuki-Miyaura Cycle: This well-established cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic ester (activated by the mild base, K₂CO₃), and finally reductive elimination to form the biaryl C-C bond and regenerate the Pd(0) catalyst.[4]

-

Buchwald-Hartwig Amination Cycle: The regenerated Pd(0) catalyst then coordinates to the biaryl intermediate. The presence of a strong base (NaOtBu) facilitates the deprotonation of the amine and subsequent intramolecular oxidative addition (or concerted metalation-deprotonation) into a C-H bond of the adjacent ring, forming a palladacycle. Reductive elimination then forms the C-N bond of the new heterocyclic ring and again regenerates the active Pd(0) catalyst. The use of a stronger base in the second step is critical to enable the more challenging C-H activation step.[2]

Troubleshooting and Key Considerations

-

Incomplete Suzuki Coupling: If the first stage stalls, ensure all reagents are anhydrous and the system is thoroughly deoxygenated. A slight increase in catalyst loading (up to 5 mol%) may be beneficial.

-

Low Yield in Cyclization Step: The choice of the strong base is crucial. Potassium tert-butoxide or LHMDS can be screened as alternatives to NaOtBu. Ensure the solvent for the second step is strictly anhydrous.

-

Homocoupling of Boronic Ester: This side reaction can occur if the reaction temperature is too high or if the palladium catalyst is not efficient. Using a pre-catalyst like Pd(dppf)Cl₂ often minimizes this issue.

-

Ligand Choice: While dppf is broadly effective, other ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos) may offer improved results for challenging substrates, as they are known to promote both Suzuki and Buchwald-Hartwig reactions effectively.

Conclusion

This application note presents a highly efficient and step-economical one-pot method for synthesizing valuable biaryl-fused heterocyclic structures from this compound. By carefully selecting compatible catalysts and sequentially adjusting the basicity of the reaction medium, two distinct C-C and C-N bond-forming reactions can be seamlessly concatenated. This protocol offers a powerful tool for researchers in drug development, enabling the rapid assembly of complex molecular architectures from readily available starting materials.

References

-

Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. Available at: [Link]2][3]

-

One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]

-

Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. Organic Letters. Available at: [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

-

Synthesis of Some New Biheterocycles by a One-Pot Suzuki-Miyaura Coupling Reaction. ResearchGate. Available at: [Link]

-

Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. Available at: [Link]

-

Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. Available at: [Link]

-

Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. Available at: [Link]

-

One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. RSC Publishing. Available at: [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. Available at: [Link]

-

One‐Pot Palladium‐Catalyzed Cross‐Coupling Treble of Borylation, the Suzuki Reaction and Amination. ResearchGate. Available at: [Link]

-

Synthesis of A using Suzuki-coupling reaction. Reagents. ResearchGate. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

-

A one-pot synthetic strategy via tandem Suzuki–Heck reactions for the construction of luminescent microporous organic polymers. RSC Publishing. Available at: [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][9]-Fused Indole Heterocycles. ACS Publications. Available at: [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. ResearchGate. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Institutes of Health. Available at: [Link]

-

One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub. Available at: [Link]

-

Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. ResearchGate. Available at: [Link]

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

-

Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. ResearchGate. Available at: [Link]

-

Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Publications. Available at: [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

Sources

- 1. journalspub.com [journalspub.com]

- 2. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medium.com [medium.com]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

minimizing homocoupling of 4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester

Topic: Minimizing Homocoupling of 4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester

Audience: Researchers, scientists, and drug development professionals.

Document ID: TSC-SMCC-20260123-01

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing the homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and actionable protocols to overcome this common challenge.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction, and why is it a problem with my specific boronic ester?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid or its ester derivative couple to form a symmetrical biaryl compound. In your case, this would be the dimerization of this compound. This side reaction consumes your starting material, complicates purification, and ultimately lowers the yield of your desired cross-coupled product.

Your specific boronic ester is particularly susceptible due to the presence of strong electron-withdrawing groups (the carbamoyl and two fluorine atoms). Electron-deficient arylboronic acids are known to be more prone to side reactions, including homocoupling and protodeboronation.[1]

Q2: I've heard that oxygen is a major culprit. How does it promote homocoupling?

A2: You are correct. The presence of molecular oxygen is a primary driver of boronic acid homocoupling.[2] The generally accepted mechanism involves the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then undergo transmetalation with two molecules of the boronic ester, leading to a diarylpalladium(II) complex. Subsequent reductive elimination produces the homocoupled product and regenerates a Pd(0) species that can re-enter the undesired catalytic cycle.[2] Rigorous exclusion of oxygen from your reaction is therefore a critical first step in minimizing this side reaction.[3][4]

Q3: Can my choice of palladium precatalyst influence the extent of homocoupling?

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect approach to troubleshooting homocoupling issues with this compound.

Issue 1: Significant Homocoupling Product Observed by LC-MS or NMR

-

Primary Suspect: Inadequate deoxygenation of the reaction mixture.

-

Scientific Rationale: As detailed in the FAQs, oxygen can initiate a catalytic cycle dedicated to homocoupling. Even trace amounts of dissolved oxygen can have a significant impact.

-

Corrective Actions:

-

Solvent Degassing: Ensure your solvent is thoroughly degassed. The "freeze-pump-thaw" method (three cycles) is highly effective. For larger scale reactions, sparging the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes is a robust alternative.[3]

-

Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Flame-dry all glassware under vacuum and backfill with argon or nitrogen.

-

Reagent Handling: Ensure all reagents are handled under an inert atmosphere.

-

Issue 2: Homocoupling Persists Despite Rigorous Deoxygenation

-

Primary Suspects: Suboptimal choice of catalyst/ligand, base, or reaction temperature.

-

Scientific Rationale: The kinetics of the desired cross-coupling versus the undesired homocoupling are influenced by all reaction parameters. For electron-deficient boronic esters, the transmetalation step can be sluggish, allowing more time for side reactions to occur.

-

Corrective Actions:

-

Catalyst and Ligand Selection:

-

Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent steps of the desired catalytic cycle, thereby outcompeting the homocoupling pathway.[5] Consider ligands such as SPhos, XPhos, or RuPhos.

-

Precatalyst Choice: If using a Pd(II) source, consider the addition of a mild reducing agent to facilitate the formation of the active Pd(0) catalyst without promoting homocoupling. Potassium formate has been shown to be effective in this regard.[3]

-

-

Base Selection:

-

The choice of base is critical. A base that is too strong can lead to degradation of the boronic ester. For your substrate, consider using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) over stronger bases like sodium hydroxide.

-

Ensure the base is finely powdered and anhydrous if running a non-aqueous reaction to ensure reproducibility.

-

-

Temperature Optimization:

-

Higher temperatures can sometimes favor the desired reaction. However, for some systems, lower temperatures may be beneficial. A screening of reaction temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C) is recommended to find the optimal balance.

-

-

Issue 3: Low Yield and Complex Mixture of Byproducts

-

Primary Suspects: Protodeboronation in addition to homocoupling.

-

Scientific Rationale: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is another common side reaction, particularly with electron-deficient substrates. This is often exacerbated by the presence of water and a strong base.

-

Corrective Actions:

-

Anhydrous Conditions: If not already doing so, switch to strictly anhydrous conditions. Use dry solvents and ensure your base is anhydrous.

-

Milder Base: Consider using potassium fluoride (KF), which can be effective in anhydrous conditions and is less prone to causing protodeboronation.

-

Slow Addition: A slow addition of the boronic ester solution to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thereby minimizing both homocoupling and protodeboronation.

-

Data & Protocols

Table 1: Recommended Catalyst Systems for Electron-Deficient Arylboronic Esters

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |

| Pd₂(dba)₃ | SPhos | 1-2 | High activity for challenging couplings, promotes fast oxidative addition. |

| Pd(OAc)₂ | XPhos | 1-3 | Excellent for sterically hindered and electron-deficient substrates. |

| Pd(PPh₃)₄ | None | 2-5 | A classic Pd(0) source, but can be less active for challenging substrates. |

| Buchwald Precatalysts | (e.g., XPhos-Pd-G3) | 1-2 | Air-stable, reliable formation of the active catalyst. |

Protocol 1: General Procedure for Minimizing Homocoupling

-

Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser under high vacuum. Allow to cool to room temperature under a positive pressure of argon.

-

Reagent Addition: To the flask, add the aryl halide (1.0 equiv.), the palladium precatalyst (see Table 1), and the ligand.

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Solvent and Base Addition: Add the degassed solvent, followed by the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

-

Boronic Ester Addition: Dissolve the this compound (1.1-1.5 equiv.) in a separate flame-dried flask with degassed solvent. Add this solution to the reaction mixture. For particularly problematic cases, add this solution slowly over 1-2 hours using a syringe pump.

-

Reaction: Heat the reaction to the optimized temperature and monitor by TLC, GC-MS, or LC-MS until the starting aryl halide is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Visualizing the Chemistry

Diagram 1: Competing Catalytic Cycles